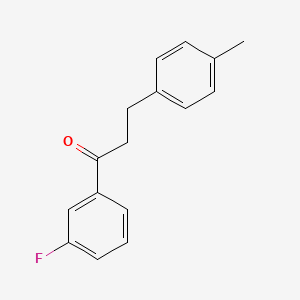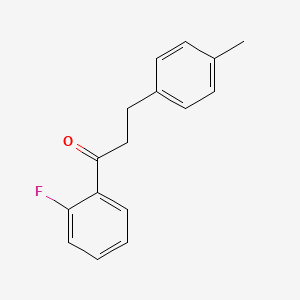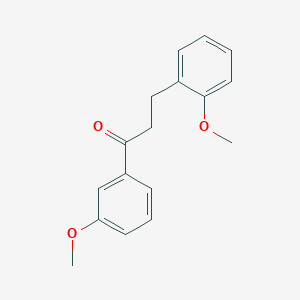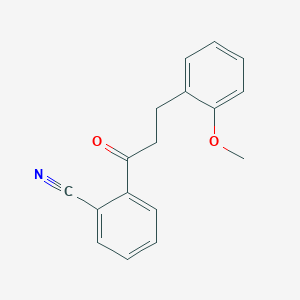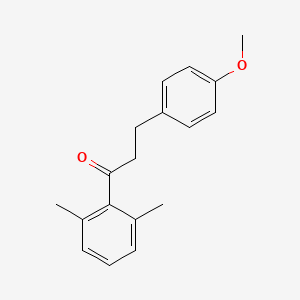
2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, also known as DMMPP, is a synthetic organic compound that has recently been of interest to scientists due to its potential applications in research and medicine. This compound is composed of a benzene ring, a propiophenone moiety, and a dimethyl group attached to the 2 and 6 positions of the benzene ring. DMMPP has several interesting properties and has been studied for its potential use in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Fluorinated Compounds : 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone has been utilized in the synthesis of fluorinated compounds. For example, Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester from pentafluoroacetophenone, demonstrating the compound's role in complex fluorine chemistry (Pimenova et al., 2003).
Cyclocondensation Reactions : Bonacorso et al. (2003) reported the synthesis of a series of pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, showing the compound's utility in cyclocondensation reactions (Bonacorso et al., 2003).
Preparation of Non-Steroidal Anti-Inflammatory Agents : Xu and He (2010) highlighted the use of related compounds in the preparation of non-steroidal anti-inflammatory agents, indicating potential pharmaceutical applications (Xu & He, 2010).
Electrophilic and Radical Reactions
Electrophilic Trisubstituted Ethylene Monomers : Kharas et al. (2015) synthesized novel electrophilic trisubstituted ethylene monomers, including methoxy ring-substituted variants, demonstrating the compound's role in advanced polymer chemistry (Kharas et al., 2015).
Radical Arylation of Benzene : Crich and Rumthao (2004) utilized a similar compound for radical arylation of benzene, a key reaction in synthetic organic chemistry (Crich & Rumthao, 2004).
Antifungal and Biological Applications
- Antifungal Effect : Jafar et al. (2017) synthesized derivatives of methoxy pyrimidin and studied their antifungal effects, indicating potential biomedical applications (Jafar et al., 2017).
Optoelectronic and Charge Transport Properties
- Potential Use in OLEDs : Wazzan and Irfan (2019) investigated the optoelectronic and charge transport properties of Pechmann dyes, including derivatives of this compound, for potential use as OLED materials (Wazzan & Irfan, 2019).
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-5-4-6-14(2)18(13)17(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWSCHHKHFSCGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644276 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-86-5 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

